N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5OS2/c1-21-6-8-22(9-7-21)15-19-20-16(25-15)24-11-14(23)18-10-12-2-4-13(17)5-3-12/h2-5H,6-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDELXAGTIHKPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methylpiperazine Moiety: The methylpiperazine group is introduced through nucleophilic substitution reactions, often using a halogenated precursor.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via a nucleophilic substitution reaction, typically using 4-fluorobenzyl chloride.
Formation of the Final Compound: The final step involves the coupling of the thiadiazole derivative with the fluorobenzyl and methylpiperazine moieties under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of thiadiazoles exhibit antimicrobial properties. The incorporation of the piperazine and fluorobenzyl groups may enhance this activity, making it a candidate for developing new antimicrobial agents.
-
Anticancer Potential
- Thiadiazole derivatives have been studied for their anticancer properties. N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
CNS Activity
- Compounds containing piperazine are often investigated for central nervous system (CNS) effects. This compound's structure suggests potential use as an anxiolytic or antidepressant agent, warranting further investigation through in vivo studies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.
Modulating Signaling Pathways: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogues lie in substituents on the thiadiazole core and acetamide side chains. Below is a comparative analysis:
Spectral and Analytical Data
- NMR Profiles : The target compound’s ¹H NMR is expected to show peaks for the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and piperazine (δ ~2.3–3.0 ppm for CH₂ and CH₃ groups), similar to 5d .
- Elemental Analysis : Analogues with chlorophenyl (e.g., 4a) show C/H/N content of ~55.62%/4.43%/16.22%, whereas fluorinated derivatives (e.g., 5d) have higher fluorine content, affecting molecular weight and polarity .
Discussion of Key Findings
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size may reduce toxicity compared to chlorine in analogues like 4a and 4g .
- Piperazine’s Role: The 4-methylpiperazine in the target compound likely enhances solubility and interacts with charged residues in biological targets, a feature absent in phenoxy-containing analogues .
- Thiadiazole Core Modifications : Substitution at position 5 (e.g., piperazine, chlorophenyl) significantly impacts activity. The target’s piperazinyl group may offer broader kinase inhibition compared to aryl groups .
Biological Activity
N-(4-fluorobenzyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that incorporates a 1,3,4-thiadiazole scaffold, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiadiazole Ring : Known for various biological activities including antimicrobial and anti-inflammatory properties.
- Piperazine Moiety : Enhances pharmacological profiles by improving solubility and bioavailability.
- Fluorobenzyl Group : Imparts unique electronic properties that may influence interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains and fungi. |
| Anticancer | Potential cytostatic effects observed in certain cancer cell lines. |
| Anti-inflammatory | Demonstrated ability to reduce inflammation in preclinical models. |
| Neuroprotective | Potential neuroprotective effects, particularly in models of epilepsy and neurodegenerative diseases. |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding to neurotransmitter receptors that may affect neuronal excitability and inflammation.
- Oxidative Stress Reduction : Ability to scavenge free radicals and reduce oxidative damage in cells.
Antimicrobial Activity
Research has shown that derivatives of the 1,3,4-thiadiazole scaffold possess notable antimicrobial properties. For instance, studies indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 32.6 μg/mL to 47.5 μg/mL, showcasing their potential as effective antimicrobial agents .
Anticancer Potential
In vitro studies have highlighted the anticancer potential of thiadiazole derivatives. For example, certain derivatives demonstrated cytotoxicity against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics . The presence of the piperazine ring was found to enhance the cytotoxic effects when compared to analogs lacking this moiety.
Neuroprotective Effects
The neuroprotective properties of compounds containing the thiadiazole structure were evaluated using models of epilepsy. In these studies, compounds demonstrated significant anticonvulsant activity with inhibition rates exceeding 70% compared to standard treatments . These findings suggest a promising avenue for developing new therapies for epilepsy and possibly other neurological disorders.
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux with POCl₃ (85–90°C, 3–5 hours) .
Thioether Linkage : Coupling the thiadiazole intermediate with a bromoacetamide derivative in polar aprotic solvents (e.g., DMF, DCM) at 50–60°C for 6–8 hours .
4-Methylpiperazine Substitution : Reacting the thiadiazole-thioacetamide intermediate with 4-methylpiperazine using a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours .
Key Optimization Parameters :
- Solvent choice (DMF improves solubility but may reduce yield vs. DCM).
- Temperature control to avoid side reactions (e.g., sulfone formation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which characterization techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent integration (e.g., 4-fluorobenzyl protons at δ 4.5–4.7 ppm; thiadiazole C=S peak at δ 165–170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of 4-methylpiperazine moiety at m/z 113) .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C, H, N, S values .
Basic: How to design initial biological activity screening assays for this compound?
Methodological Answer:
- In Vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses, with cisplatin as a positive control .
- Antimicrobial : Broth microdilution against Gram± bacteria (MIC reported as ≤25 µg/mL for analogs ).
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at IC₅₀ 1–10 µM) .
Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., replacement of 4-methylpiperazine with morpholine reduces activity by 40%) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., serum concentration in cell culture, incubation time).
- Structural Confirmation : Re-characterize batches to rule out impurities (e.g., trace DMSO in samples can skew cytotoxicity results) .
- Comparative Analysis : Use molecular docking to validate target engagement (e.g., inconsistent COX-2 binding may arise from protonation states of the 4-methylpiperazine group) .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Solvent Screening : Replace DMF with THF to reduce side-product formation (yield increases from 55% to 72%) .
- Catalyst Use : Add catalytic KI (5 mol%) during thioether coupling to accelerate reaction kinetics .
- Workflow : Implement inline FTIR to monitor reaction progress and terminate at ≥95% conversion .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Substituent Variation :
- Replace 4-methylpiperazine with piperidine (reduces solubility) or pyridine (alters charge distribution) .
Bioisosteric Replacement : Swap the thiadiazole ring with oxadiazole (retains activity but increases metabolic stability) .
Activity Testing : Screen analogs against primary targets (e.g., EGFR kinase inhibition) and off-targets (e.g., hERG channel binding).
Computational Modeling : Use Schrödinger Suite for free-energy perturbation (FEP) to predict substituent effects .
Advanced: What mechanistic approaches elucidate the compound’s mode of action?
Methodological Answer:
- Biochemical Assays :
- Pull-Down Assays : Immobilize the compound on sepharose beads to identify binding proteins from cell lysates .
- Kinase Profiling : Test against a panel of 100+ kinases (e.g., IC₅₀ < 1 µM for JAK2 suggests oncology applications) .
- Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., hydrogen bonding with EGFR T790M mutation) .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic (PK) Profiling :
- ADME : Measure plasma protein binding (PPB >90% reduces free drug concentration) and metabolic stability in liver microsomes .
- Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability (e.g., increase AUC by 3x in murine models) .
- Dosing Regimen : Optimize from QD to BID dosing to maintain therapeutic plasma levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
